Cas no 188121-31-5 (6-methyl-5-nitroisoquinoline)
6-methyl-5-nitroisoquinoline Chemical and Physical Properties
Names and Identifiers
-
- 6-methyl-5-nitroisoquinoline
- 6-Methyl-5-nitroisoquinol...
- 6-Methyl-5-nitroisoquinol
- MFCD11848649
- AS-34803
- PB31608
- EN300-133041
- DTXSID701309107
- SCHEMBL1982292
- CS-0050164
- Z1255424584
- SB21709
- YYPKZGWCMPOFRV-UHFFFAOYSA-N
- 188121-31-5
- DB-359628
- SY060938
- Isoquinoline, 6-methyl-5-nitro-
- AKOS022880273
- NHA12131
-
- MDL: MFCD11848649
- Inchi: 1S/C10H8N2O2/c1-7-2-3-8-6-11-5-4-9(8)10(7)12(13)14/h2-6H,1H3
- InChI Key: YYPKZGWCMPOFRV-UHFFFAOYSA-N
- SMILES: [O-][N+](C1=C(C)C=CC2C=NC=CC1=2)=O
Computed Properties
- Exact Mass: 188.058577502g/mol
- Monoisotopic Mass: 188.058577502g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 58.7Ų
6-methyl-5-nitroisoquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M175316-1g |
6-methyl-5-nitroisoquinoline |
188121-31-5 | 97% | 1g |
¥328.90 | 2023-09-01 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD01073-50g |
6-methyl-5-nitroisoquinoline |
188121-31-5 | 95% | 50g |
$945 | 2023-09-07 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD301250-250mg |
6-Methyl-5-nitroisoquinoline |
188121-31-5 | 95% | 250mg |
¥131.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD301250-1g |
6-Methyl-5-nitroisoquinoline |
188121-31-5 | 95% | 1g |
¥334.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD301250-5g |
6-Methyl-5-nitroisoquinoline |
188121-31-5 | 95% | 5g |
¥1166.0 | 2022-03-01 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD301250-25g |
6-Methyl-5-nitroisoquinoline |
188121-31-5 | 95% | 25g |
¥3978.0 | 2022-03-01 | |
| Chemenu | CM104737-5g |
6-methyl-5-nitroisoquinoline |
188121-31-5 | 97% | 5g |
$228 | 2021-08-06 | |
| Chemenu | CM104737-10g |
6-methyl-5-nitroisoquinoline |
188121-31-5 | 97% | 10g |
$341 | 2021-08-06 | |
| Chemenu | CM104737-25g |
6-methyl-5-nitroisoquinoline |
188121-31-5 | 97% | 25g |
$616 | 2021-08-06 | |
| TRC | M339368-50mg |
6-Methyl-5-nitroisoquinoline |
188121-31-5 | 50mg |
$ 50.00 | 2022-06-03 |
6-methyl-5-nitroisoquinoline Suppliers
6-methyl-5-nitroisoquinoline Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 6-methyl-5-nitroisoquinoline
Recent Advances in the Study of 6-Methyl-5-Nitroisoquinoline (CAS: 188121-31-5)
The compound 6-methyl-5-nitroisoquinoline (CAS: 188121-31-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This heterocyclic compound, characterized by its nitro and methyl substituents, has been the subject of various studies exploring its synthesis, biological activity, and therapeutic potential. The following research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in scientific research.
Recent studies have focused on optimizing the synthesis of 6-methyl-5-nitroisoquinoline to improve yield and purity. A 2023 publication in the Journal of Organic Chemistry detailed a novel catalytic method that significantly enhances the efficiency of its production. The study employed palladium-catalyzed cross-coupling reactions, which not only reduced the number of synthetic steps but also minimized the formation of by-products. This advancement is particularly relevant for scaling up production for preclinical and clinical studies.
In terms of biological activity, 6-methyl-5-nitroisoquinoline has shown promising results as an inhibitor of specific kinase enzymes involved in inflammatory pathways. A study published in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its efficacy in suppressing the activity of p38 MAP kinase, a key player in cytokine production. The compound's nitro group was found to be critical for its binding affinity, as evidenced by molecular docking simulations and kinetic assays. These findings suggest its potential as a lead compound for developing anti-inflammatory drugs.
Further investigations into the pharmacokinetic properties of 6-methyl-5-nitroisoquinoline have revealed challenges related to its solubility and metabolic stability. A 2024 study in Drug Metabolism and Disposition highlighted the need for structural modifications to improve its oral bioavailability. Researchers proposed the introduction of hydrophilic moieties to address these limitations while retaining its inhibitory activity. Such modifications could pave the way for its transition from a research tool to a viable therapeutic agent.
Beyond its kinase inhibitory properties, 6-methyl-5-nitroisoquinoline has also been explored for its antimicrobial potential. A recent study in Antimicrobial Agents and Chemotherapy (2023) reported its activity against drug-resistant strains of Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, as confirmed by electron microscopy and fluorescence assays. These results open new avenues for its application in combating antibiotic-resistant infections.
In conclusion, 6-methyl-5-nitroisoquinoline (CAS: 188121-31-5) represents a versatile scaffold with multiple therapeutic applications. While significant progress has been made in understanding its synthesis and biological activities, further research is needed to optimize its drug-like properties. The compound's dual potential as an anti-inflammatory and antimicrobial agent makes it a compelling candidate for future drug development efforts. Continued exploration of its structure-activity relationships will be crucial for unlocking its full therapeutic potential.
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